N-(benzo[d][1,3]dioxol-5-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-19(21-15-4-5-16-17(11-15)25-13-24-16)22-9-6-14(7-10-22)12-26-18-3-1-2-8-20-18/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPUUZYCIZFBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety and a piperidine ring, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 348.43 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including the target compound. Research indicates that compounds containing the benzodioxole structure exhibit potent activity against various cancer cell lines.
Table 1: Anticancer Activity of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | Hep3B | 3.94 | Induces G2-M arrest |
| 2b | Hep3B | 9.12 | Weak activity |
| DOX | Hep3B | 0.5 | Positive control |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
In a study by Hawash et al. (2020), compound 2a demonstrated significant cytotoxicity against Hep3B liver cancer cells, with an IC50 value comparable to that of Doxorubicin, a standard chemotherapy drug . Flow cytometry analysis revealed that compound 2a effectively induced cell cycle arrest in the G2-M phase, suggesting its potential as an anticancer agent.
The proposed mechanisms for the anticancer activity of this compound include:
- Cell Cycle Arrest : The compound disrupts normal cell cycle progression, particularly at the G2/M checkpoint.
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have demonstrated various biological activities:
- Antioxidant Activity : Benzodioxole derivatives exhibit antioxidant properties through scavenging free radicals, as evidenced by DPPH assays .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Strong cytotoxicity in Hep3B cells |
| Antioxidant | Effective free radical scavenging |
| Anti-inflammatory | Potential reduction in inflammation |
Case Studies
A notable case study involved the synthesis and evaluation of benzodioxole derivatives for their biological effects. In vitro tests showed that compounds with amide functionalities exhibited enhanced cytotoxicity compared to their non-amide counterparts . The study emphasized the importance of structural modifications in enhancing biological efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs reported in the literature. Below is a comparative analysis based on core scaffolds, substituents, and biological activities:
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations
Core Scaffolds: The target compound’s piperidine-1-carboxamide scaffold is distinct from ASN90’s piperazine-thiadiazole and LUF7746’s dicyanopyridine-thioether cores. However, analogs like 1a () share the piperidine-carboxamide framework, emphasizing its utility in enzyme inhibition .
Substituent Roles: The pyridin-2-ylthio group in the target compound resembles the thioether linkage in LUF7746, which is critical for covalent binding to the adenosine A1 receptor . Replacing the reactive fluorosulfonyl group in LUF7746 with a methylsulfonyl moiety (LUF7747) abolished activity, underscoring the importance of sulfur-based substituents . The benzo[d][1,3]dioxol-5-yl group is conserved in ASN90, 8d, and LUF7746, where it likely enhances lipophilicity and π-π stacking interactions with target proteins .
Biological Activities: While the target compound’s activity is unspecified, ASN90 and LSN3316612 demonstrate potent O-GlcNAcase inhibition, suggesting that piperidine/piperazine-carboxamide derivatives are viable scaffolds for neurodegenerative disease therapeutics .
Synthetic Feasibility :
- details synthetic routes for piperidine-4-carboxamide derivatives, including HPLC purification and spectroscopic characterization, which could inform the synthesis of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
